molecular formula C13H4F7NO5S B15334985 2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate

2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate

Katalognummer: B15334985
Molekulargewicht: 419.23 g/mol
InChI-Schlüssel: VCMCVXFRAXIJQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate (referred to herein by its systematic name) is a fluorinated nicotinate ester widely used as a prosthetic group for radiolabeling peptides, proteins, and small molecules in positron emission tomography (PET) imaging . Its structure features a tetrafluorophenyl ester moiety and a sulfonyloxy substituent on the nicotinate ring, enabling efficient conjugation with biomolecules via nucleophilic substitution . The compound is synthesized via a one-step radiosynthesis method, bypassing time-consuming high-performance liquid chromatography (HPLC) purification steps required for alternatives like N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) . However, challenges such as hydrolytic instability and byproduct formation during synthesis have been documented .

Eigenschaften

Molekularformel

C13H4F7NO5S

Molekulargewicht

419.23 g/mol

IUPAC-Name

(2,3,5,6-tetrafluorophenyl) 6-(trifluoromethylsulfonyloxy)pyridine-3-carboxylate

InChI

InChI=1S/C13H4F7NO5S/c14-6-3-7(15)10(17)11(9(6)16)25-12(22)5-1-2-8(21-4-5)26-27(23,24)13(18,19)20/h1-4H

InChI-Schlüssel

VCMCVXFRAXIJQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Biologische Aktivität

2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula: C13H8F7N2O3S. It features a tetrafluorophenyl group and a trifluoromethylsulfonyl moiety attached to a nicotinic acid derivative. The presence of multiple fluorine atoms contributes to its lipophilicity and possibly enhances its biological activity.

PropertyValue
Molecular Weight365.27 g/mol
CAS Number2413234-41-8
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes, inhibiting their function. This is particularly relevant in the context of metabolic enzymes involved in drug metabolism.
  • Modulation of Receptor Activity : The nicotinic structure suggests potential interactions with nicotinic acetylcholine receptors, which could influence neurotransmission and have implications in neuropharmacology.

Therapeutic Applications

Research indicates that this compound may have applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their metabolic stability.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assay : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), 2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate showed significant inhibition of cell proliferation at concentrations above 10 µM.
  • Enzyme Inhibition Study : A study demonstrated that the compound inhibited cytochrome P450 enzymes involved in drug metabolism by approximately 50% at a concentration of 5 µM, suggesting potential drug-drug interaction risks when co-administered with other pharmaceuticals.

Table 2: Biological Activity Summary

Activity TypeObserved EffectConcentration
CytotoxicityInhibition of cell growth>10 µM
Enzyme Inhibition50% inhibition of CYP4505 µM
Anti-inflammatory potentialModulation of cytokine releaseNot quantified

Vergleich Mit ähnlichen Verbindungen

Hydrolytic Stability

While tetrafluorophenyl (TFP) esters are generally more stable than N-hydroxysuccinimidyl (NHS) esters at higher pH, the nicotinate backbone renders the compound more susceptible to hydrolysis compared to benzoate analogues like [18F]SFB . For instance:

  • Hydrolysis rate : Nicotinate esters (e.g., [18F]SFN) degrade faster in aqueous buffers than benzoate esters, reducing conjugation yields .
  • pH stability : Stable at pH 7–8, making it suitable for biomolecule labeling under mild conditions .
Conjugation Efficiency

Conjugation yields with biomolecules (e.g., single-domain antibodies) are lower (15–25%) compared to NHS esters (23–57%) and radioiodinated benzoates (e.g., SIB) . Key factors include:

  • Competing hydrolysis : Rapid degradation in aqueous media limits reactive ester availability .
  • Byproduct interference: Significant formation of 2,3,5,6-tetrafluorophenyl 6-(2,3,5,6-tetrafluorophenoxy)nicotinate (a structural analogue) during synthesis reduces effective reagent concentration .

Table 2. Performance Metrics

Compound Conjugation Yield Hydrolytic Stability Byproduct Formation
Target compound 15–25% Moderate Significant
[18F]SFB (benzoate) 30–50% High Minimal
NHS esters 23–57% Low Low
Impurity Profiles

The synthesis of the target compound frequently generates byproducts due to the substitution of the trimethylammonium leaving group with 2,3,5,6-tetrafluorophenol (TFP). This side reaction produces 2,3,5,6-tetrafluorophenyl 6-(2,3,5,6-tetrafluorophenoxy)nicotinate, which complicates purification and may co-elute with the desired product during SPE .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.